2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester
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Overview
Description
2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester is a complex organic compound that features a thiazole ring, a pyrrolo[2,3-b]pyridine moiety, and a phenylsulfonyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester involves multiple steps. One common method includes the reaction of 4-(l-Benzenesulfonyl-5-bromo-lH-pyrrolo[2,3-b]pyridin-3-yl)-thiazole-2-carboxylic acid ethyl ester with sodium hydroxide and tetra(n-butyl)ammonium hydrogensulfate in dichloromethane and water at room temperature for 1.5 hours . The crude product is then recrystallized from dichloromethane and hexane to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for scale, yield, and purity. The use of automated synthesis and purification systems can enhance efficiency and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.
Coupling Reactions: The phenylsulfonyl group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, dichloromethane, and tetra(n-butyl)ammonium hydrogensulfate . Reaction conditions typically involve room temperature and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester involves its interaction with specific molecular targets. The thiazole ring and pyrrolo[2,3-b]pyridine moiety can interact with enzymes or receptors, modulating their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-thiazolecarboxylic acid: Another thiazole derivative with similar structural features but different functional groups.
Indole Derivatives: Compounds like (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, which also exhibit biological activities.
Uniqueness
2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester stands out due to its combination of a thiazole ring, a brominated pyrrolo[2,3-b]pyridine moiety, and a phenylsulfonyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H14BrN3O4S2 |
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Molecular Weight |
492.4 g/mol |
IUPAC Name |
ethyl 5-[1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C19H14BrN3O4S2/c1-2-27-19(24)18-22-10-16(28-18)15-11-23(17-14(15)8-12(20)9-21-17)29(25,26)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
InChI Key |
HFSBSPNDFGWRFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(S1)C2=CN(C3=C2C=C(C=N3)Br)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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